molecular formula C16H15N5O4S B10996262 Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10996262
M. Wt: 373.4 g/mol
InChI Key: NHPIIJAFZNTUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.

    Final Assembly: The final compound is obtained by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Known for their biological activities and structural similarities.

    Indoles: Another class of heterocyclic compounds with diverse biological activities.

    Imidazoles: Widely studied for their therapeutic potential and structural resemblance.

Uniqueness

Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N5O4S/c1-9-13(15(23)24-2)20-16(26-9)18-11(22)3-4-12-19-14(21-25-12)10-5-7-17-8-6-10/h5-8H,3-4H2,1-2H3,(H,18,20,22)

InChI Key

NHPIIJAFZNTUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.